molecular formula C11H18ClNO4S B2403696 Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2377036-38-7

Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B2403696
CAS No.: 2377036-38-7
M. Wt: 295.78
InChI Key: UTYPNMHNGHOUQV-UHFFFAOYSA-N
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Description

Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a suitable leaving group can undergo intramolecular cyclization to form the spirocyclic structure.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the spirocyclic intermediate with a chlorosulfonylating agent, such as chlorosulfonic acid or a chlorosulfonyl chloride derivative, under controlled conditions.

    Protection of the Carboxylate Group: The carboxylate group can be protected using a tert-butyl protecting group. This is typically achieved through esterification with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chlorosulfonyl group to a sulfonamide.

    Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Reaction conditions typically involve the use of a base to facilitate the substitution.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under appropriate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reduction can produce a sulfonamide or amine derivative.

Scientific Research Applications

Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design. It can be used to develop novel pharmaceuticals with improved pharmacokinetic properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets and pathways.

    Industrial Applications: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the chlorosulfonyl group.

    Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound contains a hydroxy group instead of a chlorosulfonyl group.

Uniqueness

Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the specific position of the chlorosulfonyl group, which can influence its reactivity and interactions with other molecules. The spirocyclic structure provides a rigid and conformationally restricted framework, which can be advantageous in various applications.

Properties

IUPAC Name

tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO4S/c1-10(2,3)17-9(14)13-6-11(7-13)5-4-8(11)18(12,15)16/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYPNMHNGHOUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377036-38-7
Record name tert-butyl 5-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate
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